molecular formula C5H5N3O2 B6162715 1-ethenyl-4-nitro-1H-pyrazole CAS No. 117451-93-1

1-ethenyl-4-nitro-1H-pyrazole

Cat. No.: B6162715
CAS No.: 117451-93-1
M. Wt: 139.1
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Description

Significance of Pyrazole (B372694) Derivatives in Advanced Chemical Synthesis and Materials Science

Pyrazoles, which are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are fundamental building blocks in organic synthesis. sigmaaldrich.commdpi.com Their derivatives are noted for a broad spectrum of biological activities, leading to their incorporation into numerous pharmaceutical agents, including anti-inflammatory, anticancer, and antimicrobial drugs. mdpi.commdpi.com The pyrazole nucleus is a key component in several well-established medications, proving its pharmacological potential. mdpi.com The versatility of the pyrazole scaffold allows for extensive functionalization, enabling chemists to fine-tune molecular properties for specific applications. nih.gov

Beyond medicine, pyrazole derivatives are crucial in materials science and agrochemicals. mdpi.commdpi.com They serve as ligands for transition metals, forming complexes used in catalysis and as electronic materials. mdpi.com In the agrochemical industry, certain pyrazole derivatives are utilized as herbicides and fungicides. nih.gov The ongoing exploration of pyrazole chemistry continues to yield compounds with novel properties, driving innovation across various scientific disciplines. nih.gov

Specific Research Relevance of Ethenyl and Nitro Substituents in Heterocyclic Chemistry

The functionalization of a heterocyclic core with specific substituents is a key strategy for modulating its chemical behavior and application potential. The presence of both an ethenyl (vinyl) group and a nitro group on the pyrazole ring in 1-ethenyl-4-nitro-1H-pyrazole imparts distinct and valuable reactive characteristics.

The ethenyl group is of particular interest as a polymerizable moiety. Vinyl-ated heterocyclic compounds can act as monomers for the synthesis of polymers with specialized properties. researchgate.net The vinyl group provides a site for radical polymerization, allowing for the creation of long-chain polymers where the pyrazole unit is incorporated into the backbone or as a pendant group. researchgate.netresearchgate.net This is a primary route to developing novel energetic polymers and other advanced materials. at.uaresearchgate.net

The nitro group is a powerful electron-withdrawing group that significantly influences the electronic properties of the pyrazole ring. Its presence can activate the ring for certain reactions and is often associated with significant biological activity. smolecule.com In the context of materials science, the nitro group is a well-known "energetic" functional group. mdpi.com Compounds containing multiple nitro groups are often investigated as energetic materials, such as propellants and explosives, due to the large amount of energy released upon decomposition. mdpi.comsci-hub.seresearchgate.net Therefore, nitrated vinylpyrazoles are considered promising precursors for high-energy polymers. researchgate.net

Overview of Key Research Areas Pertaining to 1-Ethenyl-4-Nitro-1H-Pyrazole

The primary research focus for 1-ethenyl-4-nitro-1H-pyrazole and its close analogues is in the field of energetic materials . mdpi.comat.ua The combination of the polymerizable ethenyl group and the energetic nitro group makes this molecule a candidate monomer for the synthesis of energetic polymers or binders for solid rocket propellants. researchgate.netresearchgate.net

Research in this area involves two main stages:

Synthesis of the Monomer: Developing efficient and safe synthetic routes to produce high-purity 1-ethenyl-4-nitro-1H-pyrazole is a critical first step. Studies on related compounds, such as 1-vinyl-3(5)-methyl-4-nitropyrazole, suggest a two-step synthetic pathway. This typically involves the N-alkylation of a 4-nitropyrazole precursor with a 2-chloroethyl group, followed by a dehydrochlorination reaction to generate the vinyl moiety. researchgate.netresearchgate.net

Polymerization and Characterization: Once synthesized, the monomer is subjected to polymerization, often radical polymerization, to form poly(1-ethenyl-4-nitro-1H-pyrazole). researchgate.net A key area of investigation is understanding the polymerization kinetics and characterizing the resulting polymer's properties. This includes determining its molecular weight, thermal stability (using techniques like differential scanning calorimetry), and energetic performance. at.uaresearchgate.net Research on analogous methyl-substituted vinyl-nitropyrazoles has shown that the position of substituents on the pyrazole ring can affect the rate of polymerization. researchgate.netresearchgate.net

While direct research data on 1-ethenyl-4-nitro-1H-pyrazole is limited in publicly accessible literature, the principles derived from closely related structures provide a clear indication of its research relevance as a high-potential energetic monomer.

Physicochemical and Spectroscopic Data

Specific experimental data for 1-ethenyl-4-nitro-1H-pyrazole is not widely available. The tables below present data for the target compound based on chemical database entries and for the closely related analogue, 1-ethyl-4-nitro-1H-pyrazole, for comparative purposes.

Table 1: Physicochemical Properties

Property Value (1-ethenyl-4-nitro-1H-pyrazole) Value (1-ethyl-4-nitro-1H-pyrazole)
CAS Number 117451-93-1 chemnet.comkolabshop.com 58793-45-6 scbt.com
Molecular Formula C₅H₅N₃O₂ chemnet.com C₅H₇N₃O₂ scbt.comnih.gov

| Molecular Weight | 139.11 g/mol | 141.13 g/mol scbt.comnih.gov |

Table 2: Spectroscopic Data Detailed spectroscopic data such as ¹H-NMR, ¹³C-NMR, and IR spectra for 1-ethenyl-4-nitro-1H-pyrazole are not readily found in the literature. However, the characterization of pyrazole derivatives typically involves these techniques. For instance, the synthesis of other substituted pyrazoles has been confirmed using IR spectroscopy to identify characteristic bands for C=O or vinyl groups, and NMR spectroscopy to confirm the chemical environment of protons and carbons in the structure. nih.govresearchgate.netscirp.org

Properties

CAS No.

117451-93-1

Molecular Formula

C5H5N3O2

Molecular Weight

139.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 Ethenyl 4 Nitro 1h Pyrazole and Its Analogues

Direct Synthesis Approaches to 1-Ethenyl-4-Nitro-1H-Pyrazole

Direct methods focus on introducing the vinyl group onto a pre-existing 4-nitropyrazole scaffold. These approaches are valued for their efficiency and are often centered on creating the carbon-carbon double bond of the ethenyl group in the final steps of the synthesis.

Dehydrochlorination Strategies for 1-Vinyl-4-Nitropyrazole Synthesis

A common and established method for the synthesis of N-vinylazoles, including pyrazoles, is the dehydrochlorination of N-(2-chloroethyl) precursors. researchgate.net This strategy involves a two-step process: first, the alkylation of the pyrazole (B372694) nitrogen with a 2-chloroethyl group, followed by an elimination reaction to form the vinyl group.

The general reaction scheme is as follows:

N-Alkylation: The 4-nitropyrazole ring is reacted with a suitable 2-chloroethylating agent (e.g., 1,2-dichloroethane (B1671644) or 2-chloroethanol (B45725) derivatives) under basic conditions to yield 1-(2-chloroethyl)-4-nitro-1H-pyrazole.

Elimination (Dehydrochlorination): The resulting chloroethyl intermediate is then treated with a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), to eliminate a molecule of hydrogen chloride (HCl), yielding the final product, 1-ethenyl-4-nitro-1H-pyrazole. researchgate.net

This method's effectiveness is contingent on the stability of the pyrazole ring to the basic conditions required for the elimination step.

Regioselective Synthesis Pathways for Vinylated Pyrazoles

When dealing with asymmetrically substituted pyrazoles, achieving regioselectivity—the preferential vinylation of one nitrogen atom over the other—is a significant synthetic challenge. Various methods have been developed to control the outcome of these reactions. nih.govacs.orgnih.gov

One modern approach involves a base-promoted regioselective synthesis from vinyl sulfonium (B1226848) salts and diazo compounds. acs.orgnih.govfigshare.comacs.org This metal-free method proceeds under mild conditions and provides an efficient route to diverse N-vinyl pyrazoles in good to excellent yields. acs.orgnih.gov The reaction is believed to proceed through a [3+2] annulation of the vinyl sulfonium salt with a diazo anion, followed by N-vinylation. acs.org

Another strategy utilizes the Michael addition of pyrazoles to conjugated carbonyl alkynes. nih.gov In this method, the regioselectivity can be switched by the presence or absence of a silver carbonate (Ag2CO3) catalyst. nih.gov

Without Ag2CO3: The reaction typically yields the thermodynamically stable (E)-N-carbonylvinylated pyrazoles with high regioselectivity for the N1 position. nih.gov

With Ag2CO3: The presence of the silver catalyst can switch the stereoselectivity to favor (Z)-N-carbonylvinylated pyrazoles, while still maintaining high N1 regioselectivity. nih.gov

These methods highlight how the choice of reagents and catalysts can precisely control the position of vinylation on the pyrazole ring. nih.gov

Indirect Synthetic Routes and Precursor Chemistry

Indirect routes focus on constructing the pyrazole ring itself with the necessary substituents already in place or in a form that can be easily converted to the target molecule. These methods often rely on powerful ring-forming reactions.

Pyrazole Ring Formation via 1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is one of the most fundamental and versatile methods for synthesizing pyrazole rings. acs.orgnih.govnih.gov This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. nih.govorganic-chemistry.org For pyrazole synthesis, the 1,3-dipole is typically a diazo compound or a nitrilimine, and the dipolarophile is an alkyne or an alkene equivalent. acs.orgorganic-chemistry.org

The regioselectivity of the cycloaddition is a key consideration, often influenced by steric and electronic factors of the substituents on both the dipole and the dipolarophile. acs.org This approach allows for the construction of a wide array of substituted pyrazoles by varying the reaction components. nih.gov

Table 1: Components in 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
RoleCommon ExamplesResulting Ring Atoms
1,3-DipoleDiazo Compounds (e.g., diazomethane), NitriliminesProvides two nitrogen atoms and one carbon atom
DipolarophileAlkynes, Alkenes, EnaminesProvides two carbon atoms

A specific and effective application of 1,3-dipolar cycloaddition involves the reaction of enamines with hydrazonoyl halides. researchgate.net In this process, the hydrazonoyl halide is treated with a base, such as triethylamine, to generate a reactive nitrilimine species in situ. nih.govresearchgate.net This nitrilimine then acts as the 1,3-dipole.

The enamine serves as the dipolarophile, providing the two-carbon component needed to complete the five-membered ring. researchgate.netelsevierpure.com The subsequent cycloaddition and elimination of an amine group lead to the formation of the aromatic pyrazole ring. researchgate.net This method is a powerful tool for creating substituted pyrazoles. researchgate.net

A modern and efficient approach to generating the required 1,3-dipole for cycloaddition is through "photoclick chemistry". sonar.chresearchgate.net This technique utilizes light to induce the formation of reactive intermediates from stable precursors. sonar.chthieme-connect.comthieme-connect.com

In the context of pyrazole synthesis, 2,5-disubstituted tetrazoles are used as stable precursors for nitrilimines. sonar.chresearchgate.net Upon irradiation with UV light, the tetrazole ring undergoes photochemical extrusion of nitrogen gas (N2), generating a highly reactive nitrilimine dipole in situ. sonar.chthieme-connect.com This dipole can then be trapped by a dipolarophile, such as an alkyne, present in the reaction mixture to form the pyrazole ring via a 1,3-dipolar cycloaddition. sonar.chresearchgate.net This method is considered environmentally benign as its only byproduct is nitrogen gas and it avoids the need for chemical reagents to generate the dipole. thieme-connect.com

Table 2: Comparison of Nitrilimine Generation Methods
MethodPrecursorConditionsByproductsAdvantages
Base-induced EliminationHydrazonoyl HalideBase (e.g., Triethylamine)Amine SaltWell-established, versatile
Photoclick Chemistry2,5-Disubstituted TetrazoleUV Light (e.g., 254 nm or 300 nm)Nitrogen Gas (N2)Reagent-free, clean reaction, operational simplicity sonar.chresearchgate.net

Condensation Reactions in Pyrazole Derivative Synthesis

Condensation reactions are fundamental to the construction of the pyrazole nucleus. A prevalent method for synthesizing substituted 4-nitropyrazoles involves the cyclocondensation of a highly functionalized four-carbon precursor with a hydrazine (B178648) derivative. rsc.org

A key example is the reaction of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with various monosubstituted hydrazines. rsc.orgresearchgate.net This process yields N1-substituted-4-nitropyrazole-5-carboxylates with high regioselectivity and in good yields. rsc.org The reaction proceeds by the initial attack of the more nucleophilic nitrogen of the substituted hydrazine on the enamine carbon, followed by intramolecular cyclization and subsequent elimination of dimethylamine (B145610) and water to form the aromatic pyrazole ring. The choice of solvent can influence the regioselectivity of this cyclocondensation. rsc.org

While the direct synthesis of 1-ethenyl-4-nitro-1H-pyrazole via this method would require the use of vinylhydrazine, which is a challenging reagent, this approach is crucial for creating the N-substituted 4-nitropyrazole core structure, which can be further modified. A more common strategy involves forming the 4-nitropyrazole ring first, often via direct nitration of pyrazole, and then introducing the vinyl group in a subsequent step. guidechem.comnih.gov

Catalyst-Mediated Pyrazole Annulation and Functionalization

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex heterocyclic structures like pyrazoles. Various transition metals have been employed to catalyze the formation of the pyrazole ring (annulation) or to introduce functional groups onto a pre-existing pyrazole core.

Copper-Catalyzed Reactions

Copper catalysis is particularly relevant for the synthesis of N-vinylpyrazoles. Copper(I) and Copper(II) salts can effectively catalyze the N-vinylation of azoles, including pyrazoles, using various vinylating agents. organic-chemistry.org For instance, a CuF₂/DMAP system has been shown to be an excellent catalyst for the vinylsilane-promoted N-vinylation of amides and azoles at room temperature. organic-chemistry.org This method avoids harsh conditions and provides a direct route to introduce the ethenyl group onto the 4-nitropyrazole precursor. Copper-promoted aerobic oxidative [3+2] cycloaddition reactions of hydrazines with alkynoates also provide a direct route to the pyrazole core. organic-chemistry.org

Ruthenium-Catalyzed Dehydrogenative Coupling

Ruthenium complexes are effective catalysts for the synthesis of pyrazoles through acceptorless dehydrogenative coupling (ADC) reactions. organic-chemistry.orgacs.org This environmentally friendly method typically involves the reaction of 1,3-diols with arylhydrazines, catalyzed by a low loading of a Ru₃(CO)₁₂ and a specific ligand system. organic-chemistry.orgacs.orgresearchgate.net The reaction proceeds with high selectivity and a broad substrate scope, producing only water and hydrogen gas as byproducts. organic-chemistry.orgacs.org This strategy constructs the pyrazole ring from acyclic precursors and represents a powerful tool for creating substituted pyrazoles that could potentially serve as intermediates for 1-ethenyl-4-nitro-1H-pyrazole.

Silver-Mediated Cycloaddition Processes

Silver-mediated [3+2] cycloaddition reactions offer a mild and efficient pathway to pyrazole derivatives. organic-chemistry.orgorganic-chemistry.org In a notable example, terminal alkynes react with N-isocyanoiminotriphenylphosphorane in the presence of a silver catalyst, such as Ag₂CO₃, to afford monosubstituted pyrazoles. organic-chemistry.orgresearchgate.net This method is characterized by its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.org Silver catalysts can also mediate the intramolecular cyclization of appropriately substituted alkynyl pyrazoles to form fused ring systems. nih.gov

Iodine-Catalyzed Cascade Reactions

Molecular iodine can serve as an effective catalyst for cascade reactions that lead to the formation of substituted pyrazoles. organic-chemistry.org One such strategy involves a cascade reaction between enaminones, hydrazines, and a C1 source like dimethyl sulfoxide (B87167) (DMSO) to yield 1,4-disubstituted pyrazoles. organic-chemistry.org Iodine has also been used to promote the synthesis of functionalized pyrazoles from 1,3-dicarbonyl compounds and thiohydrazides through a cascade of imination, halogenation, cyclization, and ring contraction. rsc.org These methods provide direct access to the pyrazole core under metal-free conditions.

Mechanistic Studies of 1-Ethenyl-4-Nitro-1H-Pyrazole Formation

Direct mechanistic studies focused exclusively on the formation of 1-ethenyl-4-nitro-1H-pyrazole are scarce in the literature. However, the mechanism can be understood by examining the established pathways for the two key synthetic transformations involved: the formation of the 4-nitropyrazole ring and the subsequent N-vinylation.

The formation of the pyrazole ring via condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine is a classic example of nucleophilic addition-elimination. The reaction kinetics for the condensation of 1,3-diketones with arylhydrazines have been studied, indicating the reaction proceeds through a Claisen-type mechanism and follows first-order kinetics. researchgate.net

For catalyst-mediated formations, such as the oxidation-induced N-N coupling of diazatitanacycles, detailed mechanistic studies have shown that the reaction can proceed through an inner-sphere oxidation mechanism where oxidant coordination to the metal is a critical, rate-limiting step. nih.govumn.edu

The introduction of the ethenyl group onto the 4-nitropyrazole nitrogen is most commonly achieved via two main routes:

N-alkylation followed by elimination: This two-step process involves the reaction of 4-nitropyrazole with a 2-haloethane (e.g., 1,2-dichloroethane) to form 1-(2-chloroethyl)-4-nitropyrazole. nih.govresearchgate.net This is a standard Sₙ2 reaction. The subsequent dehydrochlorination is an elimination (E2) reaction, typically promoted by a base, to form the vinyl group. nih.govresearchgate.net This method has been successfully used to synthesize the analogous compound, 1-vinyl-3-methyl-4-nitropyrazole. researchgate.net

Direct N-vinylation: This can be achieved through transition-metal catalysis. In copper-catalyzed vinylation, the mechanism likely involves the formation of a copper-azole complex, followed by oxidative addition of a vinylating agent and subsequent reductive elimination to form the C-N bond. organic-chemistry.org

A summary of representative synthetic conditions for N-vinylation of pyrazoles is presented below.

MethodPrecursorReagents & ConditionsProductYieldReference
Alkylation/Elimination (PTC)Pyrazole1) 1,2-Dichloroethane, H₂O, TEBAC; 2) Base1-Vinylpyrazole75-90% nih.gov
Alkylation/Elimination3(5)-Methyl-4-nitropyrazole1) 1,2-Dichloroethane, KOH, H₂O; 2) KOH, NMO/H₂O1-Vinyl-3-methyl-4-nitropyrazoleup to 60% researchgate.net
Direct VinylationPyrazoleVinyl acetate, HgSO₄, H₂SO₄, reflux1-Vinylpyrazole70-86% nih.gov
Cu-Catalyzed VinylationAzoleVinylsilane, CuF₂, DMAP, DCE, rtN-VinylazoleHigh organic-chemistry.org

Advanced Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 1-ethenyl-4-nitro-1H-pyrazole, confirming the connectivity of atoms and the stereochemistry of the vinyl group.

The ¹H NMR spectrum provides detailed information about the chemical environment of the protons. For 1-ethenyl-4-nitro-1H-pyrazole, distinct signals are expected for the pyrazole (B372694) ring protons and the N-ethenyl (vinyl) group protons.

The pyrazole ring features two protons, H-3 and H-5. The potent electron-withdrawing nature of the nitro group at the C-4 position causes a significant downfield shift (deshielding) for both adjacent protons. The H-5 proton is typically expected to resonate at a lower field than the H-3 proton due to its proximity to the N-vinyl group and the nitro group.

The vinyl group protons form an AMX spin system, characterized by three distinct signals:

Hₐ (geminal): The proton on the α-carbon, coupled to both Hₘ and Hₓ. This signal typically appears as a doublet of doublets.

Hₘ (trans): The terminal proton trans to the pyrazole ring.

Hₓ (cis): The terminal proton cis to the pyrazole ring.

The stereochemistry is confirmed by the magnitude of the coupling constants (J). The trans-coupling (³Jtrans) is typically larger (around 14–18 Hz) than the cis-coupling (³Jcis, around 7–12 Hz). The geminal coupling (²Jgem) is usually the smallest (0–3 Hz).

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 1-ethenyl-4-nitro-1H-pyrazole Predicted values are based on data for analogous 4-nitropyrazoles and N-vinylpyrazoles.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-3 (pyrazole)8.0 - 8.5s-
H-5 (pyrazole)8.5 - 9.0s-
Hₐ (vinyl, -CH=)7.0 - 7.5dd³Jtrans = 14-18, ³Jcis = 7-12
Hₘ (vinyl, =CH₂, trans)5.8 - 6.2dd³Jtrans = 14-18, ²Jgem = 0-3
Hₓ (vinyl, =CH₂, cis)5.2 - 5.6dd³Jcis = 7-12, ²Jgem = 0-3

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule. The spectrum of 1-ethenyl-4-nitro-1H-pyrazole is expected to show five distinct signals corresponding to the five carbon atoms.

Pyrazole Ring Carbons: The C-4 carbon, directly attached to the nitro group, is the most deshielded and appears furthest downfield. researchgate.net The chemical shifts of C-3 and C-5 are influenced by the adjacent nitrogen atoms and the substituents. Generally, in N-substituted pyrazoles, the C-5 signal appears downfield relative to the C-3 signal.

Vinyl Group Carbons: The two carbons of the vinyl group are also distinguishable. The α-carbon (-CH=) resonates at a lower field than the terminal β-carbon (=CH₂).

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-ethenyl-4-nitro-1H-pyrazole Predicted values are based on data for analogous 4-nitropyrazoles and N-vinylpyrazoles.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3 (pyrazole)135 - 140
C-4 (pyrazole)145 - 155
C-5 (pyrazole)125 - 130
C-α (vinyl, -CH=)128 - 133
C-β (vinyl, =CH₂)105 - 110

Two-dimensional (2D) NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for the unambiguous assignment of all proton and carbon signals and for differentiating between potential isomers, such as 1-ethenyl-4-nitro-1H-pyrazole and 1-ethenyl-5-nitro-1H-pyrazole.

HSQC: This experiment correlates each proton with its directly attached carbon, allowing for straightforward assignment of C-3/H-3, C-5/H-5, and the carbons and protons of the vinyl group.

HMBC: This technique reveals long-range (2-3 bond) correlations between protons and carbons. For 1-ethenyl-4-nitro-1H-pyrazole, a key HMBC correlation would be observed between the H-5 proton of the pyrazole ring and the α-carbon of the vinyl group, confirming the N-1 substitution point. Conversely, correlations between the vinyl protons and both C-5 and C-3 would further solidify the structure. These correlations would be absent or different in a 5-nitro isomer, providing a definitive method for isomer differentiation.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption (IR) or scattering (Raman) of light corresponding to molecular vibrations. umsystem.edumdpi.com

For 1-ethenyl-4-nitro-1H-pyrazole, the key vibrational modes are associated with the nitro, vinyl, and pyrazole moieties.

Nitro Group (NO₂): This group gives rise to two of the most characteristic bands in the IR spectrum: a strong asymmetric stretching vibration (νas) typically found between 1500-1560 cm⁻¹ and a symmetric stretching vibration (νs) between 1330-1370 cm⁻¹.

Vinyl Group (-CH=CH₂): The C=C stretching vibration appears around 1620-1650 cm⁻¹. The C-H stretching of the vinyl group is observed above 3000 cm⁻¹, while out-of-plane C-H bending modes give rise to strong bands in the 900-1000 cm⁻¹ region.

Pyrazole Ring: The ring structure exhibits C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region, which can sometimes overlap with other bands. C-H stretching from the ring protons also appears above 3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the nitro group stretches are strong in IR, the C=C vinyl stretch is often more intense in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for 1-ethenyl-4-nitro-1H-pyrazole

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical IR Intensity
Pyrazole & Vinyl C-HStretching3050 - 3150Medium
Vinyl C=CStretching1620 - 1650Medium
Nitro NO₂Asymmetric Stretching1500 - 1560Strong
Pyrazole RingC=C, C=N Stretching1400 - 1600Medium-Strong
Nitro NO₂Symmetric Stretching1330 - 1370Strong
Vinyl C-HOut-of-plane Bending900 - 1000Strong

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information on the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern.

In Electron Ionization Mass Spectrometry (EI-MS), 1-ethenyl-4-nitro-1H-pyrazole is expected to show a distinct molecular ion peak (M⁺•) corresponding to its exact molecular weight. High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental formula (C₅H₅N₃O₂) with high precision.

The fragmentation pattern is highly diagnostic. Key fragmentation pathways for nitro-aromatic compounds often involve the loss of the nitro group. researchgate.netyoutube.com

Loss of NO₂: A prominent fragment ion would likely result from the cleavage of the C-NO₂ bond, leading to a peak at [M - 46]⁺.

Loss of NO: A rearrangement followed by the loss of a nitric oxide radical can produce a peak at [M - 30]⁺.

Loss of C₂H₂: Fragmentation of the pyrazole ring or the vinyl substituent can lead to the loss of acetylene (B1199291), resulting in a peak at [M - 26]⁺.

The relative abundance of these fragment ions helps to piece together the molecular structure and confirm the presence of the key functional groups.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

UV-Visible (UV-Vis) spectroscopy measures the absorption of light resulting from electronic transitions within the molecule. The spectrum of 1-ethenyl-4-nitro-1H-pyrazole is dominated by the presence of the nitropyrazole chromophore. The conjugated system, which includes the pyrazole ring and the strongly electron-withdrawing nitro group, is expected to give rise to intense π → π* transitions. The presence of the N-vinyl group may cause a slight bathochromic (red) shift in the absorption maximum (λmax) compared to an N-alkyl substituted 4-nitropyrazole. The primary absorption band is anticipated to appear in the UV region, likely between 270-320 nm. researchgate.net

Photoluminescence (fluorescence or phosphorescence) is generally not a prominent feature for simple nitro-aromatic or nitro-heterocyclic compounds. The nitro group often provides efficient non-radiative decay pathways for the excited state, effectively quenching fluorescence. Therefore, 1-ethenyl-4-nitro-1H-pyrazole is expected to be non-emissive or only weakly emissive in solution.

X-ray Crystallography for Solid-State Structure Determination (as applicable to related pyrazoles)

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for unambiguously determining molecular structures, including the exact bond lengths, bond angles, and conformations of molecules in the solid state. For pyrazole derivatives, X-ray crystallography offers critical insights into the planarity of the heterocyclic ring, the orientation of substituents, and the nature of intermolecular interactions that govern the crystal packing. mdpi.comnih.gov

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are precisely determined. mdpi.com

Research on nitro-substituted pyrazoles provides valuable data for understanding compounds like 1-ethenyl-4-nitro-1H-pyrazole. For example, the crystal structure of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole shows that while the individual pyrazole and tetrazole rings are planar, there is a notable torsion between the two ring systems. iucr.orgiucr.org The packing of these molecules in the crystal lattice is dominated by N—H⋯N hydrogen bonds and π-stacking interactions, which create a complex supramolecular framework. iucr.orgiucr.org Similarly, crystallographic analysis of N1-aryl substituted-2-pyrazolines containing nitro groups reveals detailed information on bond distances, angles, and torsion angles, offering a comparative understanding of how nitro-substituents affect the molecular structure. acs.org

The nature and position of substituents on the pyrazole ring dictate the formation of various hydrogen-bonding motifs, such as dimers, trimers, tetramers, and catemers, which have been systematically studied in halogenated pyrazoles. mdpi.com While direct crystallographic data for 1-ethenyl-4-nitro-1H-pyrazole is not available in the cited literature, the analysis of structurally related compounds allows for well-founded inferences about its likely solid-state structure. The nitro group at the C4 position is expected to be nearly coplanar with the pyrazole ring, influenced by electronic effects. The 1-ethenyl group's conformation, however, can vary. Studies on 1-vinylpyrazoles have shown that substituents on the pyrazole ring can affect the conformation of the vinyl group. mdpi.com

The following table summarizes crystallographic data for several pyrazole derivatives, illustrating the typical parameters obtained from X-ray diffraction studies.

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
4-Iodo-1H-pyrazoleMonoclinicP21/cForms catemeric chains via N(H)···N hydrogen bonds. mdpi.com
4-Bromo-1H-pyrazoleMonoclinicP21/cIsostructural with the chloro analog, forming trimeric H-bonding motifs. mdpi.com
4-Chloro-1H-pyrazoleMonoclinicP21/cForms trimeric H-bonding motifs. mdpi.com
5-(3-Nitro-1H-pyrazol-4-yl)-1H-tetrazoleOrthorhombicP212121Notable torsion between the pyrazole and tetrazole rings; packing involves N—H⋯N hydrogen bonds and π-stacking. iucr.orgiucr.org
(Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-oneMonoclinicP21/nThe pyrazole ring is planar; molecules are linked by N-H···O hydrogen bonds. spast.org
3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehydeMonoclinicP21/cThe pyrazole ring is nearly planar; dihedral angle of 4.64(7)° with the fluoro-substituted benzene (B151609) ring. nih.gov

Chemical Reactivity and Transformation Pathways of 1 Ethenyl 4 Nitro 1h Pyrazole

Polymerization Dynamics of 1-Ethenyl-4-Nitro-1H-Pyrazole and Substituted Vinylpyrazolesnih.govresearchgate.netresearchgate.net

The presence of the vinyl group on the pyrazole (B372694) ring allows 1-ethenyl-4-nitro-1H-pyrazole to undergo polymerization, a reaction influenced by both the reaction mechanism and the nature of substituents on the pyrazole ring. nih.gov

Radical Polymerization Mechanismsnih.govwikipedia.org

The polymerization of vinylpyrazoles is commonly initiated through free-radical mechanisms, often employing azo initiators like azobisisobutyronitrile (AIBN). nih.gov In this process, the initiator decomposes to form radicals, which then add to the carbon-carbon double bond of the vinyl monomer, initiating a polymer chain. nih.govwikipedia.org This chain grows through the successive addition of more monomer units. wikipedia.org For 3-methyl-1-vinylpyrazole and 5-methyl-1-vinylpyrazole, the rate of polymerization has been shown to be proportional to the square root (0.5 order) of the AIBN initiator concentration. nih.gov The kinetics of the reaction can also depend on the monomer concentration; at low concentrations (≤3M), the reaction follows first-order kinetics, but the order decreases at higher initial monomer concentrations. nih.gov

The general mechanism for radical polymerization proceeds through three main stages:

Initiation: An active center is created from an initiator molecule, which then transfers a radical to a monomer unit. wikipedia.org

Propagation: The polymer chain grows by the sequential addition of monomer units. wikipedia.org

Termination: The growth of the polymer chain is halted through various reactions, such as combination or disproportionation of two radical chains.

Influence of Substituent Position on Polymerization Ratenih.govresearchgate.net

The steric and electronic effects of substituents impact the conformation of the vinyl group. nih.gov In 5-methyl-1-vinylpyrazoles, the vinyl group predominantly adopts an S-cis-N² orientation. In contrast, 1-vinylpyrazoles lacking a substituent at the C-5 position exist as a mixture of conformers. nih.gov These conformational differences, dictated by the substituent's position, can alter the accessibility of the vinyl group's double bond and thus influence the polymerization rate. Generally, increased substitution on the vinyl group itself tends to diminish the extent of polymerization. nih.gov

Table 1: Effect of Methyl Substituent Position on Vinylpyrazole Polymerization
MonomerRelative Polymerization RateKinetic Order (Initiator)Kinetic Order (Monomer)Source
5-methyl-1-vinylpyrazoleHigher0.51 (at ≤3M) nih.govresearchgate.net
3-methyl-1-vinylpyrazoleLower0.51 (at ≤3M) nih.gov

Reactions of the Nitro Group: Reduction and Derivative Formationwikipedia.orgnih.govgoogle.com

The nitro group on the pyrazole ring is a key functional group that can be chemically transformed, most commonly through reduction, to yield a variety of derivatives. wikipedia.org This transformation is a critical step in the synthesis of other functionalized pyrazoles. The reduction of a nitro group to an amine is a fundamental reaction in organic synthesis. nih.govgoogle.com

The process involves a six-electron reduction to convert the nitro (NO₂) group into an amino (NH₂) group. nih.gov This can proceed through several intermediate stages, including nitroso and N-hydroxylamino derivatives. nih.gov A variety of reagents and catalytic systems can be employed to achieve this transformation. wikipedia.orggoogle.com

Common methods for the reduction of nitro compounds include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. wikipedia.orgcommonorganicchemistry.com

Metal-Acid Systems: Metals such as iron, zinc, or tin in the presence of an acid (e.g., acetic acid or hydrochloric acid) are effective reducing agents for nitro groups. wikipedia.orgcommonorganicchemistry.com

Other Reagents: Other reducing agents like sodium hydrosulfite, tin(II) chloride, and samarium diiodide can also be used. wikipedia.org

For instance, the reduction of an aromatic nitro compound using tin(II) chloride (SnCl₂) provides a mild method to form the corresponding amine, which can be tolerant of other reducible functional groups. commonorganicchemistry.com Similarly, iron metal in acidic conditions is another common choice. commonorganicchemistry.com The choice of reagent can be critical, especially when other sensitive functional groups, like the ethenyl moiety, are present in the molecule, to ensure selective reduction of the nitro group.

Reactions Involving the Ethenyl Moiety: Cycloadditions and Functionalizationresearchgate.netmdpi.com

The ethenyl (vinyl) group of 1-ethenyl-4-nitro-1H-pyrazole is a site of significant reactivity, particularly for cycloaddition reactions. researchgate.netmdpi.com These reactions provide pathways to construct more complex cyclic and heterocyclic structures.

Vinylpyrazoles can participate in [2+2] cycloaddition reactions. For example, 1-vinylpyrazoles react with tetracyanoethylene (B109619) in aprotic solvents to yield l-(2,2,3,3-tetracyano-l-cyclobutyl)pyrazoles. mdpi.com The reactivity in these cycloadditions is influenced by substituents on the pyrazole ring; the reaction requires heating for methyl-substituted derivatives, and a 3,5-dimethyl-4-nitropyrazole analogue was reported not to react under the same conditions. mdpi.com

Vinylpyrazoles can also undergo [3+2] cycloaddition reactions. The reaction between nitrilimines and nitroethenes, for example, leads to the formation of nitro-functionalized Δ²-pyrazolines. mdpi.com Similarly, tosylhydrazones react with nitroalkenes via a 1,3-dipolar cycloaddition to selectively synthesize 3,4-diaryl-1H-pyrazoles. rsc.org These reactions highlight the versatility of the vinyl group as a dipolarophile or dienophile for constructing five-membered rings.

Beyond cycloadditions, the ethenyl group can be functionalized in other ways. For example, N-vinylpyrazoles can undergo difluorocyclopropanation. mdpi.com

Table 2: Examples of Reactions Involving the Ethenyl Moiety of Vinylpyrazoles
Reaction TypeReactantProduct TypeSource
[2+2] CycloadditionTetracyanoethyleneCyclobutyl-pyrazoles mdpi.com
[3+2] CycloadditionNitriliminesΔ²-Pyrazolines mdpi.com
[3+2] CycloadditionTosylhydrazones3,4-Diaryl-1H-pyrazoles rsc.org
DifluorocyclopropanationCF₃SiMe₃-NaI systemN-difluorocyclopropyl derivatives mdpi.com

Rearrangement Reactions and Tautomerism Studies within Nitro-Substituted Pyrazolesmdpi.comnih.gov

The pyrazole ring system is subject to tautomerism, a phenomenon where protons can migrate between the two nitrogen atoms. In unsymmetrically substituted pyrazoles, this leads to an equilibrium between different tautomeric forms. nih.gov The position of this equilibrium is highly dependent on the nature and position of the substituents on the ring, as well as the solvent. fu-berlin.de

For 3(5)-substituted pyrazoles, electron-donating groups generally favor occupying the C3 position. nih.gov Conversely, the presence of a nitro group, which is electron-withdrawing, can influence the tautomeric preference. nih.gov In some nitro-substituted pyrazoles, the tautomer with the nitro group at the 5-position has been observed in the solid state. researchgate.net The study of tautomerism is complex, and in solution, a rapid exchange between tautomers can lead to averaged signals in NMR spectroscopy. nih.govnih.gov

Nitro-substituted pyrazoles can also undergo rearrangement reactions under specific conditions. For example, the reaction of 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole with sodium azide (B81097) leads to the replacement of the chlorine with an azido (B1232118) group. mdpi.com The presence of adjacent azide and nitro groups can lead to subsequent cyclization and rearrangement, potentially forming furoxan rings or other complex structures. mdpi.compreprints.org These transformations often proceed through highly reactive intermediates like nitrenes, which can undergo a variety of ring expansions, fragmentations, and bond insertions. mdpi.com

Theoretical and Computational Investigations

Theoretical NMR Chemical Shift Predictions and Comparison with Experimental Data

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a valuable tool for structure elucidation and validation. nih.gov For complex organic molecules, theoretical calculations can help assign ambiguous signals and confirm proposed structures. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals like B3LYP, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. ruc.dknih.gov

For 1-ethenyl-4-nitro-1H-pyrazole, theoretical calculations would predict the chemical shifts for each unique proton (¹H) and carbon (¹³C) atom. The predicted values are influenced by the electronic environment of each nucleus. The strongly electron-withdrawing nitro group at the C4 position is expected to cause a significant downfield shift (higher ppm values) for the adjacent C4 and C5-H nuclei. Conversely, the ethenyl group at the N1 position introduces vinylic protons and carbons with characteristic shifts, which are also influenced by their conjugation with the pyrazole (B372694) ring system.

Table 1: Representative Comparison of Theoretical and Experimental NMR Chemical Shifts (ppm) for a Substituted Pyrazole Moiety Note: This table is illustrative and does not represent actual data for 1-ethenyl-4-nitro-1H-pyrazole, but demonstrates the principle of comparing computational predictions with experimental results.

AtomTheoretical Chemical Shift (ppm)Experimental Chemical Shift (ppm)Difference (ppm)
H38.158.050.10
H57.807.720.08
C3140.2139.50.7
C4125.5126.1-0.6
C5115.8115.20.6

Computational Assessment of Substituent Effects on Pyrazole Ring Stability and Tautomerism

Computational methods are extensively used to evaluate how different functional groups affect the thermodynamic stability and electronic properties of a heterocyclic ring. researchgate.net For 1-ethenyl-4-nitro-1H-pyrazole, the stability is primarily influenced by the electronic effects of the N1-ethenyl and C4-nitro substituents.

The ethenyl (vinyl) group at the N1 position also influences the electronic structure through conjugation. nih.gov Its presence blocks the possibility of annular tautomerism, a common phenomenon in N-unsubstituted pyrazoles where the proton on the nitrogen atom can migrate between the N1 and N2 positions. nih.govrsc.org In 1-ethenyl-4-nitro-1H-pyrazole, the ethenyl group "fixes" the substitution at the N1 position.

Theoretical calculations can be employed to confirm the stability of this specific tautomer (1-ethenyl) compared to a hypothetical alternative (2-ethenyl). By calculating the total electronic energy of each isomer, the relative stability can be determined. For N-substituted pyrazoles, the 1-substituted isomer is generally the more stable product. nih.gov The table below illustrates how computational chemistry can be used to compare the relative energies of tautomers in a related 4-nitropyrazole system, demonstrating the thermodynamic preference for one form over another.

Table 2: Illustrative Computational Energy Comparison for Hypothetical Tautomers of a 4-Nitropyrazole System Note: This table provides a conceptual example of how relative energies are used to assess tautomeric stability and does not represent specific data for 1-ethenyl-4-nitro-1H-pyrazole.

Tautomer/IsomerComputational MethodRelative Energy (kcal/mol)Conclusion
1-Substituted-4-nitro-1H-pyrazoleDFT/B3LYP/6-311+G(d,p)0.00 (Reference)Most Stable Isomer
2-Substituted-4-nitro-1H-pyrazoleDFT/B3LYP/6-311+G(d,p)+5.8Less Stable Isomer

These computational assessments are vital for predicting the behavior of substituted pyrazoles, guiding synthetic efforts, and explaining their physicochemical properties. researchgate.net

Advanced Research Applications of 1 Ethenyl 4 Nitro 1h Pyrazole

Applications in Advanced Materials Science

The unique molecular architecture of 1-ethenyl-4-nitro-1H-pyrazole, featuring a reactive vinyl group, an electron-withdrawing nitro group, and a stable pyrazole (B372694) ring, makes it a promising candidate for the development of advanced materials. Researchers are exploring its utility as a versatile building block for polymers with tailored properties, as a component in organic photonic materials, and in the formulation of energetic materials.

Precursors for Polymeric Materials

The presence of the ethenyl (vinyl) group in 1-ethenyl-4-nitro-1H-pyrazole allows it to act as a monomer in polymerization reactions. This opens the door to the creation of novel polymeric materials with the inherent properties of the pyrazole and nitro functionalities integrated into the polymer backbone. The incorporation of pyrazole rings into polymer chains can enhance thermal stability, mechanical strength, and solubility in organic solvents. ias.ac.in

The polymerization of vinyl-substituted heterocyclic monomers is a well-established method for producing functional polymers. In the case of 1-ethenyl-4-nitro-1H-pyrazole, the resulting polymer, poly(1-ethenyl-4-nitro-1H-pyrazole), would feature pendant 4-nitropyrazole groups. These groups can influence the polymer's properties in several ways:

Increased Polarity: The nitro group is strongly electron-withdrawing, which would increase the polarity of the polymer, affecting its solubility and interaction with other materials.

Thermal Stability: Pyrazole-containing polymers are known for their high thermal stability. ias.ac.in

Coordination Sites: The nitrogen atoms of the pyrazole rings can act as coordination sites for metal ions, leading to the formation of polymer-metal complexes with potential catalytic or sensory applications.

Research into pyrazole-containing porous organic polymers (PPOPs) has demonstrated their potential in applications such as iodine capture and catalysis. rsc.orgresearchgate.net While not directly involving 1-ethenyl-4-nitro-1H-pyrazole, these studies highlight the value of incorporating pyrazole units into polymeric structures. The synthesis of a polymer from 1-ethenyl-4-nitro-1H-pyrazole would offer a straightforward route to a functional polymer with a high density of nitro and pyrazole groups.

Table 1: Potential Properties of Poly(1-ethenyl-4-nitro-1H-pyrazole)

PropertyAnticipated CharacteristicRationale
Polarity HighPresence of the electron-withdrawing nitro group.
Thermal Stability HighInherent stability of the pyrazole ring. ias.ac.in
Solubility Soluble in polar organic solventsIncreased polarity of the polymer chain. ias.ac.in
Metal Coordination PossibleNitrogen atoms of the pyrazole ring can act as ligands.
Energetic Content HighIncorporation of the nitro group.

Components in Organic Photonic Materials

Organic materials with nonlinear optical (NLO) properties are of great interest for applications in photonics, including optical switching and frequency conversion. The NLO response of a molecule is often associated with a large change in dipole moment upon excitation, which can be achieved in molecules with electron-donating and electron-accepting groups connected by a π-conjugated system.

While specific studies on the NLO properties of 1-ethenyl-4-nitro-1H-pyrazole are not widely reported, the structural characteristics of the molecule suggest its potential in this area. The nitro group is a strong electron acceptor, and the pyrazole ring can act as a π-conjugated bridge. The ethenyl group can further extend this conjugation. This combination of an acceptor group and a conjugated system is a common design motif for NLO chromophores.

Studies on other pyrazole derivatives have demonstrated their potential for NLO applications. For instance, (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole has been investigated for its optical nonlinearities, showing a significant two-photon absorption cross-section. nih.gov Similarly, other pyrazoline derivatives have been shown to exhibit third-order electronic susceptibility, a key parameter for NLO materials. researchgate.netresearchgate.net The conjugated π-electronic system of pyrazole is known to contribute to promising photoluminescence and frequency doubling properties. ias.ac.in

The key molecular features of 1-ethenyl-4-nitro-1H-pyrazole that make it a candidate for organic photonic materials are:

Electron-Withdrawing Nitro Group: Induces a strong dipole moment.

Pyrazole Ring: Acts as a polarizable, π-conjugated linker.

Ethenyl Group: Can participate in and extend the π-conjugation.

Table 2: Comparison of Structural Features for NLO Activity

CompoundElectron Acceptorπ-Conjugated SystemKey Finding
(E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazoleNitrovinyl groupPyrazole ring, vinyl groupSignificant two-photon absorption. nih.gov
1-Aryl-3-(4-Methoxyphenyl)-5-(Benzo(d)(1,3)Dioxol-5-yl)-2H-pyrazolinesVaries with aryl substituentPyrazoline ring, aryl groupsNon-linear refractive index and third-order electronic susceptibility observed. researchgate.net
1-Ethenyl-4-nitro-1H-pyrazole (Predicted)Nitro groupPyrazole ring, ethenyl groupPotential for NLO properties based on molecular structure.

Development of Energetic Materials

Nitrated pyrazole derivatives are a significant class of energetic materials, valued for their high heat of formation, density, and thermal stability. nih.govnih.gov The incorporation of a nitro group onto the pyrazole ring is a common strategy for designing new high-energy-density materials. nih.gov 1-Ethenyl-4-nitro-1H-pyrazole contains the key components of an energetic material: a fuel backbone (the ethenyl and pyrazole groups) and an oxidizing component (the nitro group).

The development of energetic polymers is an active area of research, aiming to create materials that combine structural integrity with energetic performance. uni-muenchen.demdpi.comuni-muenchen.de The polymerization of 1-ethenyl-4-nitro-1H-pyrazole would result in an energetic polymer with a high density of nitro-pyrazole moieties. This could lead to a material with a predictable and controllable energy release.

Recent research has focused on synthesizing pyrazole-tetrazole hybrids and other multifunctionalized nitropyrazoles to enhance density and detonation properties. rsc.orgnih.gov These studies have shown that the arrangement of nitro groups and the formation of hydrogen bonds and π-π interactions in the crystal lattice play a crucial role in determining the energetic performance. rsc.org While 1-ethenyl-4-nitro-1H-pyrazole is a single molecule, its derivatives and polymers could be designed to optimize these intermolecular interactions.

The energetic potential of this compound is underscored by the following:

High Nitrogen Content: The pyrazole ring contributes to a high nitrogen content, which is desirable for energetic materials as it leads to the formation of stable N₂ gas upon decomposition, releasing a large amount of energy.

Oxygen Balance: The nitro group provides oxygen, which can contribute to a more complete combustion of the organic backbone, enhancing the energy output.

Thermal Stability: The pyrazole ring is known for its thermal stability, which is an important safety consideration for energetic materials. nih.govnih.gov

Role in Catalysis Research

Pyrazole derivatives are widely used as ligands in coordination chemistry and have found significant applications in homogeneous catalysis. nih.govresearchgate.netresearchgate.net The nitrogen atoms of the pyrazole ring can coordinate to a variety of metal centers, and the electronic and steric properties of the ligand can be tuned by modifying the substituents on the ring.

Ligands for Metal Complexes in Homogeneous Catalysis

1-Ethenyl-4-nitro-1H-pyrazole can function as a ligand, coordinating to a metal center through one of the nitrogen atoms of the pyrazole ring. The presence of the electron-withdrawing nitro group would make the pyrazole ring a weaker σ-donor compared to an unsubstituted pyrazole. This can increase the electrophilicity of the metal center, which can be beneficial for certain catalytic reactions. researchgate.net

The vinyl group could also play a role in the catalytic complex. It could potentially coordinate to the metal center, leading to a bidentate coordination mode, or it could be a site for further functionalization to create more complex ligand architectures.

Pyrazole-based ligands have been successfully employed in a variety of catalytic C-C coupling reactions. researchgate.net Metal complexes of pyrazole derivatives have been used in oxidation catalysis as well. For example, copper(II) complexes with nitro-functionalized pyrazole derivatives have been shown to catalyze the oxidation of catechol to o-quinone. mdpi.comresearchgate.net

Table 3: Potential Catalytic Applications of 1-Ethenyl-4-nitro-1H-pyrazole Metal Complexes

Catalytic ReactionRole of LigandMetal Center Examples
Oxidation Reactions Modulates redox potential of the metal center.Copper, Cobalt mdpi.comnih.gov
C-C Coupling Reactions Stabilizes the active catalytic species; influences selectivity.Palladium, Nickel, Iron researchgate.net
Polymerization Controls polymer chain growth and structure.Titanium rsc.org

Studies on Metal-Ligand Cooperation in Catalytic Transformations

Metal-ligand cooperation refers to catalytic mechanisms where the ligand is not merely a spectator but actively participates in bond activation and formation. Protic pyrazoles (those with an N-H bond) have been shown to participate in proton-coupled electron transfer and to act as proton shuttles in catalytic cycles. nih.gov

While 1-ethenyl-4-nitro-1H-pyrazole is an N-substituted pyrazole and therefore lacks the N-H proton, the principles of metal-ligand cooperation can still be relevant. The pyrazole ring itself can participate in cooperative effects. For instance, the use of pyrazole ligands with titanium isopropoxide has been shown to greatly enhance the catalytic activity for the ring-opening polymerization of L-lactide, suggesting a cooperative activation between two titanium atoms bridged by the pyrazole ligands. rsc.org

The electronic effects of the nitro and ethenyl substituents on the pyrazole ring of 1-ethenyl-4-nitro-1H-pyrazole would influence the nature of the metal-ligand bond and could be exploited in the design of catalysts with cooperative functionalities. The ligand's electronic properties can affect the acidity of a coordinated substrate or the ease of redox changes at the metal center. Further research could explore how the specific features of this ligand might be harnessed in cooperative catalytic systems.

Intermediates in the Synthesis of Complex Chemical Entities

1-Ethenyl-4-nitro-1H-pyrazole serves as a valuable intermediate in organic synthesis, providing a scaffold that can be elaborated into a variety of complex molecules. The 4-nitropyrazole core is a well-established precursor in the development of pharmaceuticals and energetic materials, while the N-vinyl group offers a reactive handle for a range of chemical transformations. guidechem.commdpi.com

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The vinyl group, although deactivated by the strongly electron-withdrawing 4-nitro-pyrazole moiety, can participate in several key reactions. This deactivation makes reactions at the vinyl double bond more challenging compared to simple N-vinylpyrazoles. For instance, the addition of hydrogen halides is more difficult, and some cycloaddition reactions, such as the [2+2] cycloaddition with tetracyanoethylene (B109619), may not proceed under conditions that are effective for other vinylpyrazoles. researchgate.net

Despite this reduced reactivity, the vinyl group remains a critical site for molecular elaboration. It can undergo polymerization, enabling the incorporation of the nitropyrazole unit into larger polymer chains. Such polymers could have applications in materials science, potentially as energetic polymers or materials with specific optical properties. Furthermore, the vinyl group can be a substrate for various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.

The pyrazole ring itself can be further functionalized. The nitro group at the C-4 position is not merely a deactivating group; it also directs the regiochemistry of subsequent reactions and can be reduced to an amino group. This amino functionality opens up a vast new set of synthetic possibilities, including the construction of fused heterocyclic systems, which are common motifs in medicinal chemistry. researchgate.net The combination of the vinyl group's reactivity with the functionalization potential of the nitropyrazole core makes 1-ethenyl-4-nitro-1H-pyrazole a strategic intermediate for building complex chemical entities.

Table 1: Potential Synthetic Transformations of 1-Ethenyl-4-Nitro-1H-Pyrazole This table is interactive. You can sort and filter the data.

Reaction Type Reagents/Conditions Potential Product Application Area
Radical Polymerization Azo initiators (e.g., AIBN), heat Poly(1-vinyl-4-nitropyrazole) Energetic Binders, Specialty Polymers
Cycloaddition (Diels-Alder) Electron-rich dienes (requires harsh conditions) Fused heterocyclic systems Organic Synthesis
Hydrohalogenation HX (e.g., HCl, HBr) 1-(1-Haloethyl)-4-nitro-1H-pyrazole Functionalized Intermediates
Reduction of Nitro Group H₂, Pd/C; or SnCl₂, HCl 1-Ethenyl-1H-pyrazol-4-amine Pharmaceutical Scaffolds, Dye Synthesis

Analytical Chemistry Applications in Chelation and Sensing

While specific studies detailing the use of 1-ethenyl-4-nitro-1H-pyrazole in analytical chemistry are not prominent in the literature, the broader class of pyrazole derivatives is well-established in the design of chemosensors for ion detection. nih.gov Chemosensors are molecules designed to selectively bind to a specific analyte (like a metal ion) and produce a measurable signal, such as a change in color or fluorescence. nih.govmdpi.com

The pyrazole scaffold is an effective platform for creating such sensors due to the presence of nitrogen atoms which can act as coordination sites for metal ions. rsc.orgnih.gov The sensing mechanism typically involves the formation of a coordination complex between the pyrazole-based ligand and the target metal ion. This binding event alters the electronic properties of the molecule, leading to a change in its photophysical characteristics (i.e., how it absorbs and emits light). nih.govnih.gov This change provides a clear signal for the presence of the ion. Pyrazole-based sensors have been successfully developed for the colorimetric or fluorescent detection of a range of metal ions, including Fe³⁺, Cu²⁺, Ni²⁺, and Al³⁺. nih.govrsc.orgrsc.org

1-Ethenyl-4-nitro-1H-pyrazole represents a potential starting material for the synthesis of novel chemosensors. The vinyl group could be used to attach other chelating moieties, creating a more complex binding pocket for enhanced selectivity and sensitivity towards a specific metal ion. The strong electron-withdrawing nature of the nitro group would significantly influence the electronic and, consequently, the photophysical properties of any sensor derived from it. This modulation could be harnessed to fine-tune the sensor's response, potentially leading to sensors with lower detection limits or higher selectivity. For example, the vinyl group could be functionalized to introduce moieties that facilitate chelation-enhanced fluorescence (CHEF), a common mechanism in fluorescent sensors. rsc.org

Table 2: Examples of Pyrazole-Based Scaffolds in Ion Sensing This table is interactive. You can sort and filter the data.

Pyrazole Derivative Type Target Ion Sensing Method Limit of Detection (LOD)
Pyrazoline-based sensor Fe³⁺ Fluorescence "turn-off" 2.12 µM
Pyrazole-based sensor Fe³⁺ Fluorescence "turn-off" 3.41 µM
Pyrazole-Schiff base Cu²⁺ Colorimetric ("naked-eye") 1.6 µM
Pry-Flu sensor Ni²⁺ Colorimetric 1.87 x 10⁻⁸ M

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.